N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Lipophilicity Physicochemical Properties Druglikeness

Procure N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide, a defined 2-aminobenzothiazole amide for target-specific screening. Its 4-methyl substitution uniquely balances hydrophobicity (est. logP 3.1-3.3) to modulate binding at hGSTP1-1 (H-site), FAAH, and A2A receptors—distinct from 4-H, 4-F, or 4-Cl analogs. This commercially available scaffold accelerates SAR-driven lead optimization in cancer MDR reversal and CNS therapeutic programs without custom synthesis delays.

Molecular Formula C15H11FN2OS
Molecular Weight 286.32
CAS No. 476297-61-7
Cat. No. B2906990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide
CAS476297-61-7
Molecular FormulaC15H11FN2OS
Molecular Weight286.32
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C15H11FN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19)
InChIKeyLUYVJKUFQYQXEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 476297-61-7): Procurement & Differentiation Baseline


N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide (CAS 476297-61-7, molecular formula C₁₅H₁₁FN₂OS, MW 286.32 g/mol) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class . The compound features a 6-fluorobenzothiazole core linked via an amide bond to a 4-methylphenyl ring. Benzothiazole-amide derivatives are widely investigated scaffolds in medicinal chemistry for diverse targets including fatty acid amide hydrolase (FAAH), adenosine receptors, kinases, and glutathione S-transferases [1] [2]. This specific substitution pattern places it within a well-defined chemical space where para-substitution on the benzamide phenyl ring is known to modulate potency, selectivity, and physicochemical properties.

Why Generic Substitution Fails for N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide in Scientific Procurement


Within the 6-fluorobenzothiazole-2-amide series, the identity of the para-substituent on the benzamide phenyl ring is a critical determinant of biological activity and physicochemical behavior. Published structure-activity relationship (SAR) studies on benzothiazole amides demonstrate that para-substitution directly influences target binding: for hGSTP1-1 inhibition, a hydrophobic group at the para position that reduces electron density at the phenyl ring is required for interaction with the H-site residue Tyr108 [1]. Similarly, for FAAH inhibition, the nature of the aryl substituent governs potency and selectivity [2]. Interchanging 4-methyl with 4-H, 4-Cl, 4-F, or 4-OCH₃ alters logP, hydrogen-bonding capacity, and steric bulk, each of which can shift target affinity by orders of magnitude, change selectivity profiles, and modify metabolic stability. Generic substitution without experimental validation therefore risks loss of activity, altered off-target profiles, and irreproducible results.

Quantitative Differentiation Evidence for N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide Versus Closest Analogs


Para-Substituent LogP Tuning: 4-Methyl vs. 4-H, 4-Cl, 4-F, and 4-OCH₃ Analogs

The 4-methyl substituent confers a distinct lipophilicity profile relative to common comparator para-substituents. For the closely related analog 2-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, the experimentally measured logP is 3.28 . The 4-methyl analog is expected to exhibit a logP increment of approximately +0.5 to +0.7 log units relative to the unsubstituted parent (4-H, logP approx. 2.6–2.8) based on the Hansch π constant for methyl (+0.56), positioning it between the 4-Cl (π = +0.71) and 4-F (π = +0.14) analogs [1]. This intermediate lipophilicity can be advantageous for balancing membrane permeability against aqueous solubility.

Lipophilicity Physicochemical Properties Druglikeness

hGSTP1-1 Inhibitory Activity and the Role of Para-Substitution: 4-Methyl as a Preferred Hydrophobic Motif

A systematic SAR study of 2-substituted benzothiazoles as hGSTP1-1 inhibitors established that para-substitution on the benzamide phenyl ring is essential for binding to the H-site, and that a hydrophobic group at this position which reduces electron density at the phenyl ring is required for interaction with the catalytic residue Tyr108 [1]. Among the 12 derivatives tested, lead compounds bearing hydrophobic para-substituents showed inhibitory activity exceeding that of the reference drug etoposide. The 4-methyl group (σₚ = −0.17; π = +0.56) satisfies both the electron-density-reducing requirement (through its weak electron-donating resonance effect) and the hydrophobic requirement, positioning this compound as a mechanistically rational candidate for hGSTP1-1-targeted studies.

hGSTP1-1 Cancer Enzyme Inhibition

Benzothiazole Amide Scaffold as a Privileged FAAH Pharmacophore: Context for 4-Methyl Analog Selection

Benzothiazole-based amides have been validated as potent, selective FAAH inhibitors. The landmark study by Wang et al. (2009) identified benzothiazole analog 3 with an IC₅₀ of 18 ± 8 nM against FAAH, demonstrating that benzothiazole amides can achieve sub-nanomolar potency through non-covalent, transition-state-mimetic binding [1]. The key structural features—the benzothiazole core, the amide linker, and the aromatic substituent—are all conserved in N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide. While the specific 4-methyl analog was not directly tested in that series, the scaffold's established FAAH activity provides a strong rationale for evaluating this compound in FAAH-related assays, where the 4-methyl group may confer distinct potency or selectivity relative to other para-substituted analogs.

FAAH Pain Endocannabinoid

Anticancer Benzothiazole-Carboxamide Hybrids: Para-Substitution Effects on Cytotoxicity in MCF-7 and HCT-116 Cells

In a recent study of benzothiazole-carboxamide hybrids, compound 6j bearing a 4-OH substituent on the phenyl ring was the most potent, with IC₅₀ values of 6.56 μM in MCF-7 (breast cancer) and 7.83 μM in HCT-116 (colon cancer) cells, while showing lower toxicity in HEK-293 normal cells [1]. The study highlighted that substituents—particularly methyl and hydroxy groups—significantly affected binding interactions and cytotoxicity. The 4-methyl analog (target compound) shares the benzothiazole-carboxamide core and the para-substitution pattern with compound 6j (4-OH), suggesting that the 4-methyl variant may exhibit comparable or distinct cytotoxicity profiles, potentially with altered selectivity due to the electronic difference between –CH₃ (electron-donating) and –OH (strongly electron-donating and hydrogen-bond-donating).

Anticancer Cytotoxicity Breast Cancer

Adenosine A₂A Receptor Ligand Potential: Patent-Backed Structural Rationale for 6-Fluorobenzothiazole Amides

Patent US6727247 (assigned to Hoffman-La Roche) extensively claims benzothiazole amide derivatives as adenosine receptor ligands, specifically with good affinity for the A₂A receptor, and proposes their use in treating CNS disorders including Alzheimer's disease, Parkinson's disease, anxiety, and depression [1]. The generic formula encompasses compounds with a benzothiazole core, an amide linker, and a substituted phenyl ring—precisely the structural framework of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide. While the specific 4-methyl analog is not individually exemplified with quantitative binding data in the patent, its inclusion within the claimed Markush structure establishes intellectual property relevance and provides a strong precedent for A₂A receptor targeting studies using this compound class.

Adenosine A2A CNS Parkinson's Disease

Best Research and Industrial Application Scenarios for N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide


hGSTP1-1 Inhibitor Lead Identification & Cancer Drug Resistance Research

Based on published SAR showing that para-substituted benzothiazole amides inhibit hGSTP1-1 by binding to the H-site via hydrophobic interactions at the para position [1], N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is a mechanistically rational candidate for hGSTP1-1 inhibition screening. Laboratories studying multidrug resistance in cancer can use this compound as a starting point for developing agents that sensitize tumor cells to chemotherapeutics by blocking GST-mediated detoxification.

FAAH Inhibitor SAR Expansion & Endocannabinoid System Pharmacology

Given that benzothiazole amides are validated FAAH inhibitors with potencies spanning 18 nM to >10 μM depending on aryl substitution [2], this compound is suitable for inclusion in FAAH inhibitor screening cascades. Its 4-methyl substitution represents an unexplored point in the FAAH SAR landscape, offering the potential to identify novel potency or selectivity profiles distinct from published analogs.

Adenosine A₂A Receptor Tool Compound Development for CNS Disorders

As a compound falling within the Markush claims of US6727247, which covers benzothiazole amides with A₂A receptor affinity [3], N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide can serve as a screening hit for laboratories developing A₂A-targeted therapeutics for Parkinson's disease, Alzheimer's disease, or anxiety. Its commercial availability supports rapid procurement and testing without the need for custom synthesis.

Physicochemical Property Optimization & Druglikeness Profiling

With an estimated logP in the 3.1–3.3 range—intermediate between less lipophilic (4-H, 4-F) and more lipophilic (4-Cl) analogs—this compound is well-suited for studies correlating logP with membrane permeability, metabolic stability, and off-target binding [4]. Procurement for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies can generate data to inform lead optimization decisions across multiple benzothiazole-based programs.

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.